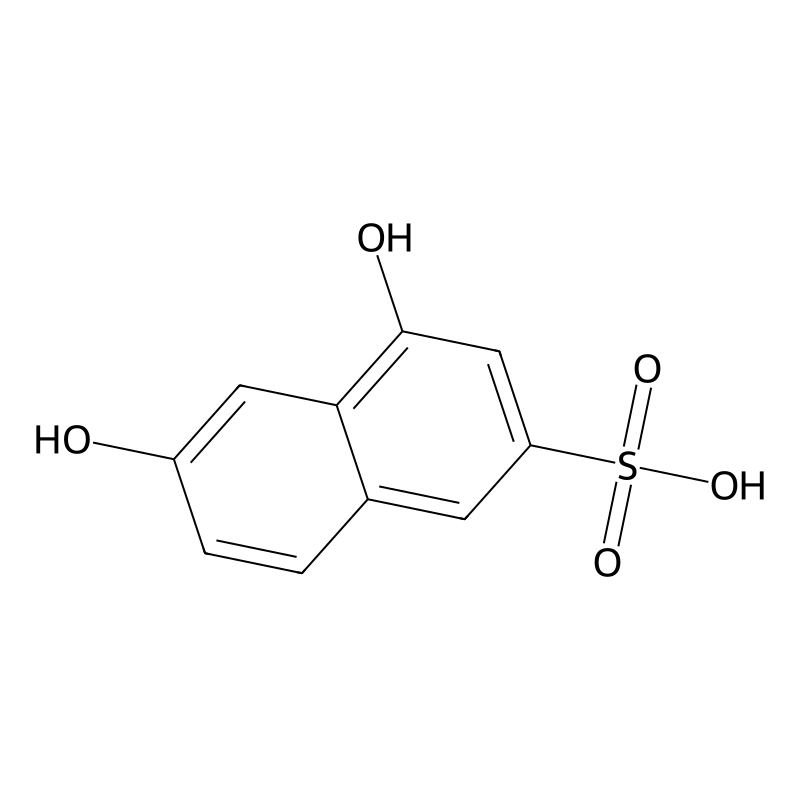

4,6-Dihydroxynaphthalene-2-sulphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,6-Dihydroxynaphthalene-2-sulphonic acid is an organic compound with the molecular formula and a CAS number of 6357-93-3. This compound is characterized by the presence of two hydroxyl groups and one sulfonic acid group attached to a naphthalene ring. It appears as a colorless crystalline solid and is known for its good solubility in water, making it suitable for various chemical applications . The compound has a molar mass of approximately 240.23 g/mol and a density of about 1.677 g/cm³ .

Applications in Bioconjugation Chemistry

4,6-Dihydroxynaphthalene-2-sulphonic acid (DHNS) finds application in bioconjugation chemistry due to the presence of both hydroxyl and sulfonic acid groups. The hydroxyl groups can be used for the formation of stable covalent bonds with biomolecules like proteins and antibodies, while the sulfonic acid group provides water solubility and potential sites for further functionalization []. Studies have demonstrated the use of DHNS as a linker molecule for the conjugation of fluorescent dyes to biomolecules, enabling their visualization and tracking within cells [, ].

Potential in Drug Discovery and Development

DHNS exhibits interesting biological activities, including its ability to inhibit enzymes involved in certain pathological processes []. This has led to investigations into its potential as a lead compound for drug discovery and development. Research suggests that DHNS may possess anti-inflammatory and anti-cancer properties, warranting further exploration for therapeutic applications [, ].

Role in Material Science Research

The unique properties of DHNS, including its ability to form hydrogen bonds and self-assemble, make it a potential candidate for various material science applications. Studies have explored the use of DHNS in the development of functional materials with potential applications in sensors, optoelectronic devices, and organic electronics [, ].

- Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: The compound can be reduced to form dihydro derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions, often involving nucleophiles like amines or alcohols under basic conditions .

These reactions allow for the modification of the compound's structure, leading to various derivatives that may have distinct properties and applications.

4,6-Dihydroxynaphthalene-2-sulphonic acid has significant biochemical relevance due to its ability to interact with various enzymes and proteins. It serves as a substrate for sulfonation enzymes, which catalyze the transfer of a sulfonate group to the compound, producing sulfonated derivatives. This interaction is crucial in metabolic pathways and cellular processes . Additionally, its structural similarities to biologically active compounds make it a candidate for investigation in drug development.

The synthesis of 4,6-dihydroxynaphthalene-2-sulphonic acid typically involves the sulfonation of 4,6-dihydroxynaphthalene. This process requires the reaction of 4,6-dihydroxynaphthalene with sulfuric acid under controlled temperature conditions to avoid overheating. In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield. After the reaction, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the product, which is then filtered, washed, and dried .

This compound finds numerous applications across various fields:

- Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in dye and pigment production.

- Biology: Employed in studies involving enzyme-catalyzed reactions related to hydroxylation and sulfonation.

- Medicine: Investigated for potential use in drug development due to its structural similarities with biologically active compounds.

- Industry: Utilized in manufacturing dyes, pigments, and other colorants for textiles and plastics .

Research has shown that 4,6-dihydroxynaphthalene-2-sulphonic acid interacts with various biomolecules. Its role as a substrate for specific enzymes highlights its importance in biochemical pathways. These interactions are essential for understanding its potential therapeutic applications and metabolic functions within biological systems .

Several compounds share structural similarities with 4,6-dihydroxynaphthalene-2-sulphonic acid. Key examples include:

- 4,7-Dihydroxynaphthalene-2-sulphonic acid

- 2,3-Dihydroxynaphthalene-6-sulphonic acid

- 4,5-Dihydroxynaphthalene-2,7-disulphonic acid

Comparison

While these compounds also contain hydroxyl and sulfonic acid groups on naphthalene rings, 4,6-dihydroxynaphthalene-2-sulphonic acid is unique due to the specific positioning of these functional groups. This unique arrangement confers distinct reactivity patterns and solubility properties that make it particularly suitable for certain applications in dye synthesis and other industrial processes .

4,6-Dihydroxynaphthalene-2-sulphonic acid exists as a solid under standard conditions [1] . The compound typically appears as a colorless crystalline solid with good water solubility characteristics [3]. The sodium salt form has been reported to appear as a powder to crystal with colors ranging from orange to amber to dark red [4]. The compound's crystalline nature is attributed to its rigid naphthalene backbone structure combined with the polar sulfonic acid and hydroxyl functional groups .

Density (1.677 g/cm³)

The density of 4,6-Dihydroxynaphthalene-2-sulphonic acid has been consistently reported as 1.677 g/cm³ [5] [1] [3]. This value has been confirmed through multiple sources and represents a predicted value based on molecular modeling calculations [1] [3]. The relatively high density is characteristic of aromatic sulfonic acid compounds and reflects the compound's compact molecular structure with significant intermolecular interactions due to hydrogen bonding capabilities of the hydroxyl and sulfonic acid groups [5] [1].

Thermal Properties

The thermal properties of 4,6-Dihydroxynaphthalene-2-sulphonic acid have been studied in the context of naphthalene sulfonic acid stability research. Related naphthalene sulfonic acids demonstrate thermal stability at moderate temperatures, with decomposition typically occurring above 200°C [6] [7]. Studies on similar compounds indicate that naphthalene sulfonic acids generally maintain stability until temperatures reach approximately 270-330°C, depending on the specific substitution pattern [7] [8]. The thermal decomposition mechanisms involve desulfonation reactions and breakdown of the naphthalene backbone at elevated temperatures [9] [10].

Solubility Profile

Aqueous Solubility Characteristics

4,6-Dihydroxynaphthalene-2-sulphonic acid exhibits good solubility in water [3]. This enhanced water solubility is attributed to the presence of both the sulfonic acid group and the hydroxyl groups, which can form hydrogen bonds with water molecules . The compound's strong acidic nature, with a predicted pKa of 0.29 ± 0.40, indicates that it exists predominantly in its ionized form in aqueous solutions at normal pH values [1] [3]. The ionization state significantly contributes to its water solubility characteristics [11].

Organic Solvent Compatibility

Limited specific data is available regarding the solubility of 4,6-Dihydroxynaphthalene-2-sulphonic acid in organic solvents. However, based on the structural characteristics and general properties of naphthalene sulfonic acids, the compound is expected to have limited solubility in nonpolar organic solvents [12]. The presence of multiple polar functional groups (sulfonic acid and hydroxyl groups) suggests that the compound would be more compatible with polar organic solvents such as alcohols and polar aprotic solvents [13] [14].

Partition Coefficient (LogP: 2.57850)

The partition coefficient (LogP) of 4,6-Dihydroxynaphthalene-2-sulphonic acid has been reported as 2.57850 [5] [1]. This value represents the logarithm of the octanol-water partition coefficient and indicates the compound's lipophilicity characteristics. The relatively moderate LogP value suggests that while the compound has some hydrophobic character due to the naphthalene ring system, the polar functional groups (sulfonic acid and hydroxyl groups) significantly contribute to its hydrophilic nature [5] [1].

Polar Surface Area (PSA: 103.21000)

The polar surface area of 4,6-Dihydroxynaphthalene-2-sulphonic acid is 103.21000 Ų [5] [1]. This parameter is calculated based on the sum of surfaces of polar atoms, primarily oxygen and nitrogen, in the molecule. The relatively high PSA value reflects the presence of multiple polar functional groups including the sulfonic acid group and two hydroxyl groups [5] [1]. This high polar surface area contributes to the compound's water solubility and its ability to form hydrogen bonds with surrounding molecules [5] [1].

Acid-Base Properties

4,6-Dihydroxynaphthalene-2-sulphonic acid exhibits strong acidic properties with a predicted pKa value of 0.29 ± 0.40 [1] [3]. This low pKa value indicates that the compound is a strong acid and will be essentially completely ionized in aqueous solutions at physiological pH values [1] [3]. The strong acidity is primarily attributed to the sulfonic acid group, which is known to be among the strongest organic acid functionalities [11] [13]. The compound's acid-base behavior is consistent with other naphthalene sulfonic acids, which typically exhibit very low pKa values [11] [13].

Structural Stability Parameters

The structural stability of 4,6-Dihydroxynaphthalene-2-sulphonic acid is influenced by several factors including the aromatic naphthalene backbone and the positioning of functional groups. The compound demonstrates stability under normal storage and handling conditions [3] [15]. The refractive index of 1.702 indicates the compound's optical properties and molecular density characteristics [1] [3]. Research on related naphthalene sulfonic acids suggests that the compound maintains chemical stability at moderate temperatures but may undergo decomposition reactions at elevated temperatures above 200°C [6] [7] [9]. The stability is enhanced by the aromatic character of the naphthalene ring system, which provides resistance to many chemical transformations under normal conditions [9] [10].

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 240.23 | g/mol | [5] [1] [16] |

| Exact Mass | 240.009 | g/mol | [5] [1] |

| Density | 1.677 | g/cm³ | [5] [1] [3] |

| Polar Surface Area | 103.21 | Ų | [5] [1] |

| Partition Coefficient | 2.57850 | LogP | [5] [1] |

| Predicted pKa | 0.29 ± 0.40 | dimensionless | [1] [3] |

| Refractive Index | 1.702 | dimensionless | [1] [3] |